1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFKQMYFUUPKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443443 | |
| Record name | 1-(4-trifluoromethylphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162748-21-2 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162748-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-trifluoromethylphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidinone ring . Another method includes the use of trifluoromethylated phenyl isocyanate reacting with ethylenediamine under controlled conditions .
Industrial Production Methods: Industrial production of 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated imidazolidinone rings.
Substitution: Substituted imidazolidinones with various alkyl or acyl groups.
Scientific Research Applications
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes, potentially inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Differences and Implications
Positional Isomerism: The 2-CF₃Ph isomer () exhibits steric and electronic differences compared to the 4-CF₃Ph parent compound.
Sulfonyl vs. Trifluoromethyl Groups :
- Compound 25 () replaces the trifluoromethyl group with a sulfonyl moiety, increasing polarity and hydrogen-bonding capacity. This modification likely improves solubility but reduces membrane permeability compared to the parent compound.
The CF₃ group at N1 retains electron-withdrawing effects, while the benzyl group at C4 adds steric bulk.
Biological Activity: The parent compound’s dual role as a Nox4 inhibitor and adrenergic ligand contrasts with derivatives like 25, which are specialized for enzyme inhibition.
Stability and Reactivity
Biological Activity
1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one
- Molecular Formula : C10H8F3N2O
- Molecular Weight : 232.18 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 6.5 | Cell cycle arrest |
| HeLa (Cervical) | 7.0 | Apoptosis induction |
The compound was found to induce apoptosis through a p53-independent pathway, suggesting its potential use in treating tumors with mutated p53 proteins .
The mechanism by which 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It causes G0/G1 and G2/M phase arrest, which is crucial for halting the proliferation of cancer cells .
- MDM2-p53 Interaction : While it does not inhibit MDM2-p53 interactions directly, it still affects p53 activity indirectly through other cellular mechanisms .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on different cancer cell lines using an MTT assay. The results indicated a significant reduction in cell viability at concentrations ranging from 1 µM to 100 µM over a 72-hour incubation period. The IC50 values were determined for each cell line, demonstrating the compound's effectiveness as an anticancer agent.
Study 2: Apoptosis Analysis
Flow cytometry was employed to analyze apoptosis induction in treated cells. The results showed a concentration-dependent increase in the apoptotic population, particularly in late-stage apoptosis, confirming the compound's role in promoting cell death .
Q & A
Q. What are the common synthetic routes for 1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving cyclization or substitution. For example, imidazolidinone derivatives are often prepared by condensing substituted anilines with carbonyl compounds under acidic or basic conditions. A key step involves introducing the trifluoromethyl group through electrophilic substitution or using trifluoromethyl-containing precursors . Post-synthesis, purification is critical and often achieved via column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization from ethanol or dichloromethane. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.5–8.0 ppm for aromatic protons) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from DCM/hexane). Data collection is performed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). The SHELX suite (SHELXL-2018/3) refines the structure, with Olex2 or WinGX for visualization . Key parameters include space group (e.g., P21/c), unit cell dimensions (e.g., a = 11.7063 Å, b = 20.2301 Å), and hydrogen-bonding networks analyzed using Mercury .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., trifluoromethyl at δ ~120 ppm in ¹³C).
- FTIR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 289.0854).
- Elemental Analysis : Validates C, H, N, F content within ±0.4% .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group lowers electron density on the phenyl ring, enhancing electrophilic substitution reactivity. Correlation energies are calculated using the Colle-Salvetti functional to validate experimental data .
Q. What strategies resolve contradictions between experimental and computational data?
Discrepancies in bond lengths or angles (e.g., C-F vs. C=O interactions) often arise from crystal packing effects or solvent interactions. Cross-validate using:
Q. How does hydrogen bonding influence supramolecular assembly in crystals?
Graph-set analysis (e.g., R₂²(8) motifs) reveals directional N-H···O=C and C-F···H-C interactions. These networks stabilize the crystal lattice, as seen in Etter’s framework, where dimeric pairs form via bifurcated hydrogen bonds. IR thermal desorption experiments quantify bond strengths .
Q. What in vitro models assess biological activity, and how are results interpreted?
- Antimicrobial Assays : MIC values against S. aureus (ATCC 25923) via broth microdilution (CLSI guidelines).
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid).
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 μM indicates low toxicity).
Compound 8 (from ) showed 72% DPPH inhibition at 50 μM, attributed to electron-donating substituents.
Q. How is the compound functionalized for radioisotope labeling in pharmacokinetic studies?
¹¹C-labeling at the imidazolidinone carbonyl is achieved via [¹¹C]CO₂ fixation under Mitsunobu conditions. Purification uses semi-preparative HPLC (C18, acetonitrile/0.1% TFA). PET imaging in rodents tracks biodistribution, with logP ~1.8 ensuring blood-brain barrier penetration .
Methodological Tables
Q. Table 1. Key Crystallographic Data for 1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 11.7063 |
| b (Å) | 20.2301 |
| c (Å) | 9.5419 |
| β (°) | 99.725 |
| V (ų) | 2227.2 |
| Z | 4 |
| R-factor | 0.045 |
| CCDC deposition | 945678 |
Q. Table 2. Synthetic Yields Under Varied Conditions
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-TFMP-aniline | DMAP | DMF | 85 |
| 4-TFMP-urea | TEA | THF | 72 |
| 4-TFMP-isocyanate | None | DCM | 91 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
